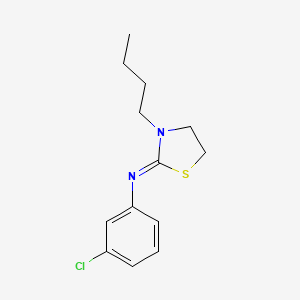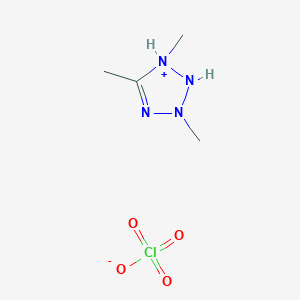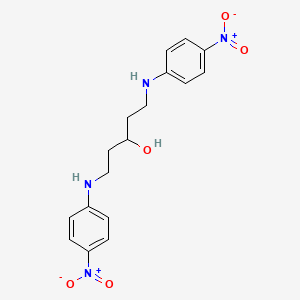
1,5-Bis(4-nitroanilino)pentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-nitroanilino)pentan-3-ol is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-nitroanilino groups attached at the 1 and 5 positions, and a hydroxyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-nitroanilino)pentan-3-ol typically involves the reaction of 1,5-diaminopentane with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-nitroanilino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Products may include 1,5-Bis(4-nitroanilino)pentan-3-one.
Reduction: Products may include 1,5-Bis(4-aminoanilino)pentan-3-ol.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,5-Bis(4-nitroanilino)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-nitroanilino)pentan-3-ol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-aminoanilino)pentan-3-ol: Similar structure but with amino groups instead of nitro groups.
1,5-Bis(salicylideneamino)pentan-3-ol: Contains salicylideneamino groups instead of nitroanilino groups.
Uniqueness
1,5-Bis(4-nitroanilino)pentan-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form complexes with metals makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
917950-93-7 |
|---|---|
Fórmula molecular |
C17H20N4O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1,5-bis(4-nitroanilino)pentan-3-ol |
InChI |
InChI=1S/C17H20N4O5/c22-17(9-11-18-13-1-5-15(6-2-13)20(23)24)10-12-19-14-3-7-16(8-4-14)21(25)26/h1-8,17-19,22H,9-12H2 |
Clave InChI |
SDKFJMCJMGYHCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCC(CCNC2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)

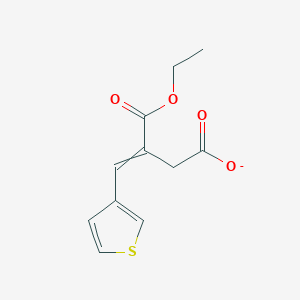
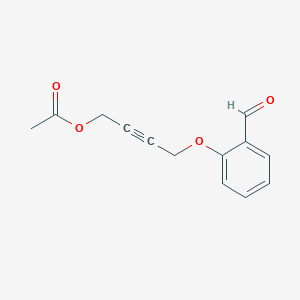
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
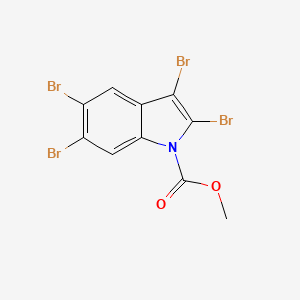
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
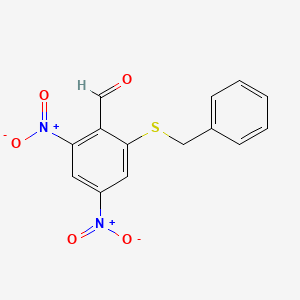
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
